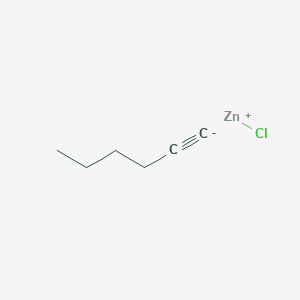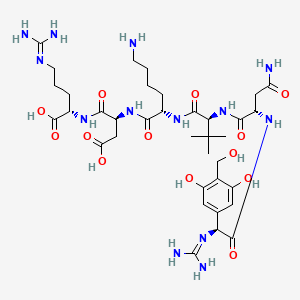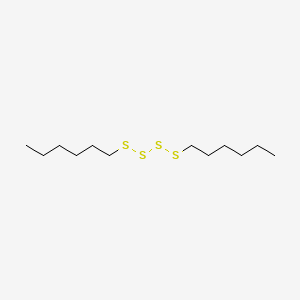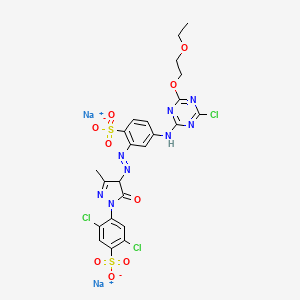
Benzenesulfonic acid, 2,5-dichloro-4-(4-((3-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-6-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2,5-dichloro-4-(4-((3-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-6-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonic acid, azo, and triazine groups.
Métodos De Preparación
The synthesis of Benzenesulfonic acid, 2,5-dichloro-4-(4-((3-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-6-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves several steps. The process typically starts with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid This is followed by a series of reactions to introduce the dichloro, azo, and triazine groups
Análisis De Reacciones Químicas
Benzenesulfonic acid, 2,5-dichloro-4-(4-((3-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-6-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine and azo groups.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biological assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, 2,5-dichloro-4-(4-((3-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-6-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves its interaction with various molecular targets. The sulfonic acid group can interact with proteins and enzymes, altering their activity. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The triazine group can form covalent bonds with nucleophiles, leading to the modification of biomolecules.
Comparación Con Compuestos Similares
Compared to other similar compounds, Benzenesulfonic acid, 2,5-dichloro-4-(4-((3-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-6-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is unique due to its combination of functional groups. Similar compounds include:
Benzenesulfonic acid: Lacks the azo and triazine groups.
Azo compounds: Typically do not contain the sulfonic acid and triazine groups.
Triazine compounds: Often lack the sulfonic acid and azo groups.
This unique combination of functional groups gives the compound its distinct chemical properties and applications.
Propiedades
Número CAS |
72214-19-8 |
|---|---|
Fórmula molecular |
C23H19Cl3N8Na2O9S2 |
Peso molecular |
767.9 g/mol |
Nombre IUPAC |
disodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C23H21Cl3N8O9S2.2Na/c1-3-42-6-7-43-23-29-21(26)28-22(30-23)27-12-4-5-17(44(36,37)38)15(8-12)31-32-19-11(2)33-34(20(19)35)16-9-14(25)18(10-13(16)24)45(39,40)41;;/h4-5,8-10,19H,3,6-7H2,1-2H3,(H,36,37,38)(H,39,40,41)(H,27,28,29,30);;/q;2*+1/p-2 |
Clave InChI |
JIWBAHACOXXAQD-UHFFFAOYSA-L |
SMILES canónico |
CCOCCOC1=NC(=NC(=N1)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C)Cl.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


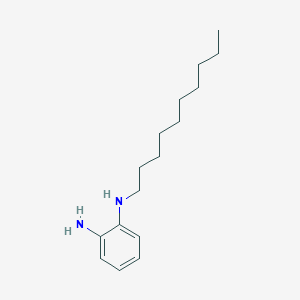

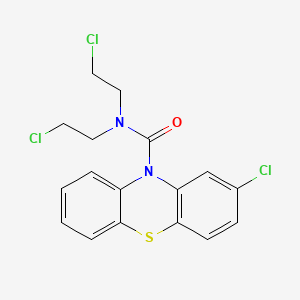
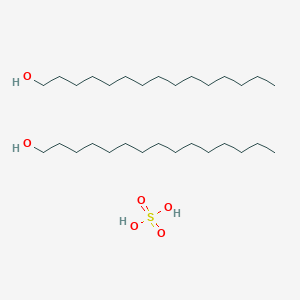
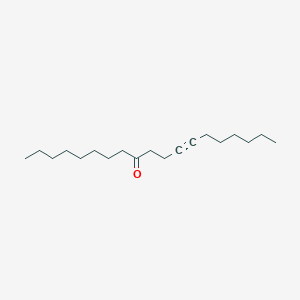
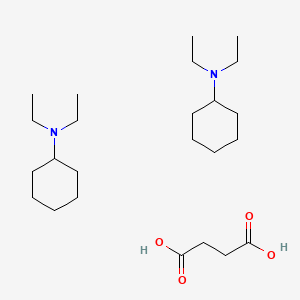

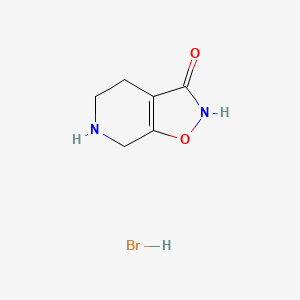
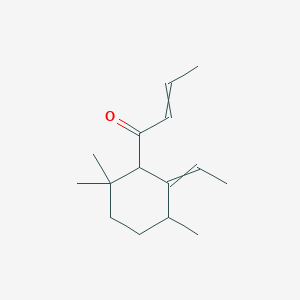
![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)

